N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea
Vue d'ensemble
Description
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea, also known as F901318, is a novel antifungal agent that has shown promising results in treating invasive fungal infections. This compound belongs to the class of urea derivatives and was first discovered by F2G Ltd, a UK-based biotech company.
Mécanisme D'action
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea works by inhibiting the synthesis of fungal cell wall, which is essential for the survival of fungal cells. Specifically, this compound targets the enzyme glucosamine-6-phosphate synthase (GlmS), which is involved in the synthesis of cell wall components. By inhibiting GlmS, this compound prevents the formation of fungal cell wall, leading to the death of fungal cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in mammalian cells and is well-tolerated in animal studies. Furthermore, this compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make this compound an attractive candidate for further development as an antifungal agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea is its broad-spectrum antifungal activity, which makes it a potential candidate for treating a variety of fungal infections. However, one limitation of this compound is its high cost of production, which may limit its availability for clinical use. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Orientations Futures
There are several potential future directions for the development of N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea. One area of interest is the use of this compound in combination with other antifungal agents to enhance its activity. Another potential direction is the development of new formulations of this compound, such as liposomal or nanoparticle-based formulations, to improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans, including clinical trials.
Applications De Recherche Scientifique
N-benzyl-N-(2-furylmethyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea has been extensively studied for its antifungal activity against a variety of fungal pathogens, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. In vitro studies have shown that this compound has potent activity against these fungi, even against strains that are resistant to currently available antifungal drugs. Furthermore, this compound has also been shown to have synergistic activity when used in combination with other antifungal agents.
Propriétés
IUPAC Name |
1-benzyl-1-(furan-2-ylmethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19(2)21-12-8-13-22(16-21)25(3,4)26-24(28)27(18-23-14-9-15-29-23)17-20-10-6-5-7-11-20/h5-16H,1,17-18H2,2-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXXLIOZPSGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.